molecular formula C20H24N2O4 B3408134 ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate CAS No. 862814-01-5

ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate

Cat. No.: B3408134
CAS No.: 862814-01-5
M. Wt: 356.4 g/mol
InChI Key: HWOJBRAFOQUUCI-UHFFFAOYSA-N
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Description

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, a piperidine ring, and an ester functional group. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Acylation: The indole derivative is then acylated using an appropriate acyl chloride to introduce the 2-oxoacetyl group.

    Piperidine Ring Formation: The piperidine ring is introduced through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Esterification: Finally, the ester functional group is introduced by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The indole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated or otherwise substituted indole and piperidine derivatives.

Scientific Research Applications

Ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(2-(1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate: Lacks the dimethyl substitution on the indole ring.

    Methyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to the specific substitution pattern on the indole ring and the presence of both an ester and a piperidine ring. These structural features contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-4-26-20(25)14-8-7-11-22(12-14)19(24)18(23)17-13(2)21(3)16-10-6-5-9-15(16)17/h5-6,9-10,14H,4,7-8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOJBRAFOQUUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
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ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
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ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
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ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
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ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate
Reactant of Route 6
ethyl 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-3-carboxylate

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